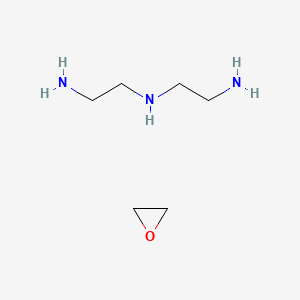
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is a polymeric compound formed by the reaction of 1,2-ethanediamine with oxirane. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane typically involves the polymerization of 1,2-ethanediamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where 1,2-ethanediamine and oxirane are mixed in precise ratios. The reaction is monitored and controlled to maintain consistent quality and yield of the polymer. The final product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer.
Scientific Research Applications
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Employed in the synthesis of biomolecules and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mechanism of Action
The mechanism by which 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A similar compound with three amine groups, used in various industrial applications.
Ethylenediamine: A simpler diamine compound used in the synthesis of various chemicals.
Polyethyleneimine: A polymer with a similar structure, used in water treatment and other applications.
Uniqueness
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is unique due to its specific polymer structure and the presence of both amine and oxirane groups. This combination of functional groups gives the polymer distinct chemical properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
28063-82-3 |
|---|---|
Molecular Formula |
C6H17N3O |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane |
InChI |
InChI=1S/C4H13N3.C2H4O/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;1-2H2 |
InChI Key |
BCHAIBIXCFCBIS-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CNCCN)N |
Canonical SMILES |
C1CO1.C(CNCCN)N |
Key on ui other cas no. |
28063-82-3 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















